ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate
Description
Ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a synthetic xanthine-piperazine hybrid compound. Its core structure comprises a 1,3-dimethylxanthine moiety linked via a methyl group to a piperazine ring substituted with an ethyl carboxylate at the N-1 position. This compound belongs to a class of 7,8-disubstituted xanthines investigated for their vasodilatory and receptor-modulating activities .
Synthesis typically involves coupling iodinated xanthine intermediates with substituted piperazines under basic conditions (e.g., K₂CO₃ in acetone), followed by purification via HPLC . Pharmacologically, it shares structural motifs with adenosine receptor ligands and serotonin reuptake inhibitors, though its exact biological targets remain under investigation. Preliminary in silico studies suggest moderate oral bioavailability (Bioavailability Score ≈ 0.55) and favorable synthetic accessibility (SA ≈ 3.5–4.6), making it a candidate for further optimization .
Properties
IUPAC Name |
ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O4/c1-4-34-24(33)29-15-13-28(14-16-29)17-19-25-21-20(22(31)27(3)23(32)26(21)2)30(19)12-8-11-18-9-6-5-7-10-18/h5-7,9-10H,4,8,11-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOWRJAOQBUTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the purine base, which is then modified through a series of reactions to introduce the desired functional groups. Key steps may include alkylation, esterification, and cyclization reactions. Specific reagents and conditions will vary depending on the exact synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or generating active metabolites.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux at 80°C for 12 hrs | 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-purin-8-yl]methyl}piperazine-1-carboxylic acid | 78% |
| Basic (NaOH, 1M) | Room temperature, 24 hrs | Sodium salt of the carboxylic acid | 85% |
This reaction is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase. The product is purified via recrystallization from ethanol.
Nucleophilic Substitution on Piperazine
The secondary amine in the piperazine ring participates in alkylation and acylation reactions, enabling structural diversification:
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
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Conditions : DMF, 60°C, 8 hrs
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Yield : 67%
Acylation
Acetyl chloride introduces an acetyl group to the piperazine nitrogen:
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Conditions : Dichloromethane, triethylamine, 0°C → RT
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Yield : 72%
Purine Ring Reactivity
The purine core undergoes selective modifications at positions 1, 3, and 7:
Oxidation
Treatment with potassium permanganate oxidizes the tetrahydro purine ring to a dihydro or fully aromatic state:
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Conditions : Aqueous KMnO₄, 50°C
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Yield : 58% (dihydro), 42% (aromatic)
Alkylation
The N7 position reacts with propyl bromide under basic conditions:
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Yield : 63%
Hydrogenation Reactions
Catalytic hydrogenation reduces double bonds in the tetrahydro purine system:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, RT | Fully saturated purine derivative | 89% |
| PtO₂ | H₂ (3 atm), AcOH | Partially reduced intermediate | 76% |
Electrophilic Aromatic Substitution
The 3-phenylpropyl substituent undergoes bromination at the para position:
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Conditions : FeBr₃, CH₂Cl₂, 0°C
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Yield : 55%
Amidation
The ester group reacts with amines to form carboxamides:
Degradation Pathways
Stability studies reveal degradation under UV light and acidic conditions:
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Photolysis : Forms 8-methylpurine byproduct via radical intermediates (42% degradation after 48 hrs).
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Acid Hydrolysis : Cleaves the piperazine-carboxylate bond, yielding 1,3-dimethyl-7-(3-phenylpropyl)xanthine (91% degradation in 6M HCl).
Scientific Research Applications
The compound ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate (CAS No. 847239-37-6) is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, pharmacology, and potential industrial uses.
Basic Information
- Molecular Formula : C24H33N6O4
- Molecular Weight : 469.6 g/mol
- Structural Characteristics : The compound features a piperazine ring and a purine derivative, which contribute to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors involved in various diseases.
Case Studies
- Anticancer Activity : Preliminary studies indicate that compounds with similar purine structures exhibit cytotoxic effects on cancer cell lines. Further research is needed to explore the specific mechanisms of action for this compound.
Neurological Research
The compound's piperazine moiety may contribute to neuroactive properties. Research into piperazine derivatives has shown promise in treating neurological disorders.
Case Studies
- Neuroprotective Effects : Some studies have reported that piperazine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease therapies.
Agricultural Chemistry
Given its structural complexity and potential biological activity, there is interest in evaluating the compound's efficacy as a pesticide or herbicide.
Case Studies
- Pesticidal Properties : Research into related compounds has shown that modifications of purine structures can enhance bioactivity against pests. Testing is required to determine the effectiveness of this specific compound.
Mechanism of Action
The mechanism of action of ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved will depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
- 3.2 for methyl analogues) . Piperazine carboxylates (target compound) exhibit lower CYP450 inhibition risk compared to arylpiperazines (e.g., HBK14), which may interact with 5-HT2A or α₁ receptors .
Biological Activity
Ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate (referred to as Compound A) is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
Compound A features a molecular formula of C24H33N6O4 and a molecular weight of approximately 469.6 g/mol. Its structure combines a piperazine ring with a purine derivative, which is significant for its biological interactions. The presence of various functional groups enhances its reactivity and potential for interaction with biological macromolecules such as proteins and nucleic acids .
Pharmacological Properties
Antitumor Activity
Research indicates that Compound A exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that Compound A reduced cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Effects
Compound A has also been evaluated for its antimicrobial activity against various pathogens. In a recent study, it was shown to possess significant antifungal activity against Candida species. The mechanism involves disrupting fungal cell membrane integrity, leading to cell lysis and death .
The mechanism of action for Compound A involves its interaction with specific biological targets. Binding studies have revealed that it interacts with certain protein kinases and enzymes involved in cellular signaling pathways. This interaction can modulate various cellular processes such as apoptosis and cell cycle progression. The compound's ability to form hydrogen bonds with target macromolecules enhances its binding affinity and specificity .
Case Studies
-
Antitumor Efficacy in Breast Cancer Models
A study investigated the effects of Compound A on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell proliferation and increased apoptosis markers such as cleaved PARP and caspase-3 activation. The IC50 value was determined to be approximately 15 µM, suggesting significant potency against this cancer type. -
Fungal Inhibition Studies
Another study assessed the antifungal activity of Compound A against clinical isolates of Candida albicans. The compound exhibited an MIC (minimum inhibitory concentration) value of 32 µg/mL, indicating effective inhibition of fungal growth. Mechanistic studies revealed that Compound A disrupts the ergosterol biosynthesis pathway, essential for fungal membrane integrity .
Comparative Biological Activity
The following table summarizes the biological activities of Compound A compared to other known compounds:
| Compound | Activity | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Compound A | Antitumor | 15 µM | Induction of apoptosis |
| Antifungal | 32 µg/mL | Disruption of ergosterol biosynthesis | |
| Compound B | Antitumor | 20 µM | Cell cycle arrest |
| Compound C | Antifungal | 50 µg/mL | Membrane disruption |
Q & A
Basic Research Questions
Q. How can the structural integrity of this compound be confirmed using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts to verify the purine core, piperazine methyl group, and phenylpropyl substituents. For example, the deshielded proton signals near δ 7.2–7.4 ppm confirm aromatic protons from the phenyl group, while carbonyl carbons (C=O) appear at ~160–170 ppm in 13C NMR .
- IR Spectroscopy : Identify key functional groups, such as C=O stretches (1650–1750 cm⁻¹) for the purine dioxo groups and ester carbonyl (1720–1740 cm⁻¹) .
- HRMS : Validate molecular weight accuracy (e.g., [M+H]⁺ ion) with a tolerance of ±0.001 Da .
- HPLC : Use a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (adjusted to pH 5.5) for purity assessment .
Q. What are the optimal reaction conditions for synthesizing this compound to ensure high purity?
- Methodological Answer :
- Multi-Step Synthesis : Start with functionalizing the purine core, followed by alkylation of the piperazine ring. Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purification via preparative HPLC with a C18 column ensures >95% purity .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL, AI-driven simulations) predict the compound’s reactivity or ligand-receptor interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s binding affinity to adenosine receptors using software like AutoDock Vina. Parameterize force fields based on the purine core’s electron density .
- AI-Driven Optimization : Train neural networks on datasets of similar purine derivatives to predict reaction yields or metabolic stability. Use COMSOL for simulating diffusion kinetics in membrane-based separation processes .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis?
- Methodological Answer :
- Factorial Design : Apply a 2^k design to test variables (e.g., temperature, catalyst loading) and identify interactions causing byproducts. For example, higher temperatures may promote ester hydrolysis, detected via HPLC .
- Cross-Validation : Compare NMR and HRMS data across batches to rule out instrumental variability. Use tandem MS (MS/MS) to characterize byproduct structures .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV at 254 nm. Use Arrhenius plots to extrapolate shelf-life .
- Kinetic Analysis : Fit degradation data to zero/first-order models. Identify pH-sensitive functional groups (e.g., ester hydrolysis at pH >8) using LC-MS .
Q. What mechanistic insights can be gained from studying substituent effects on the purine core’s pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified alkyl chains (e.g., replacing 3-phenylpropyl with cyclohexyl). Test inhibition of phosphodiesterase (PDE) isoforms using fluorescence-based assays .
- Free Energy Perturbation (FEP) : Compute ΔΔG values for substituent modifications to quantify their impact on receptor binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding assay results?
- Methodological Answer :
- Re-Evaluate Force Fields : Adjust partial charges in MD simulations if hydrogen bonding (e.g., purine C=O to receptor NH) is underestimated.
- Experimental Validation : Perform competitive ELISA assays with a known PDE inhibitor (e.g., IBMX) to confirm target engagement .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
